molecular formula C6H6F6O3S3 B12445565 2-Trifluoromethyl-1,3-dithianylium trifluoromethyl-sulfonate

2-Trifluoromethyl-1,3-dithianylium trifluoromethyl-sulfonate

Cat. No.: B12445565
M. Wt: 336.3 g/mol
InChI Key: OKTKOZBINSOBRC-UHFFFAOYSA-M
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Description

2-Trifluoromethyl-1,3-dithianylium trifluoromethyl-sulfonate is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group attached to a 1,3-dithianylium ring, paired with a trifluoromethyl-sulfonate anion.

Preparation Methods

The synthesis of 2-Trifluoromethyl-1,3-dithianylium trifluoromethyl-sulfonate typically involves the reaction of 2-trifluoromethyl-1,3-dithiane with trifluoromethyl-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .

Chemical Reactions Analysis

2-Trifluoromethyl-1,3-dithianylium trifluoromethyl-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the dithianylium ring to a more reduced form.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-Trifluoromethyl-1,3-dithianylium trifluoromethyl-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-1,3-dithianylium trifluoromethyl-sulfonate involves its interaction with molecular targets through its trifluoromethyl and dithianylium groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Trifluoromethyl-1,3-dithianylium trifluoromethyl-sulfonate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H6F6O3S3

Molecular Weight

336.3 g/mol

IUPAC Name

trifluoromethanesulfonate;2-(trifluoromethyl)-5,6-dihydro-4H-1,3-dithiin-1-ium

InChI

InChI=1S/C5H6F3S2.CHF3O3S/c6-5(7,8)4-9-2-1-3-10-4;2-1(3,4)8(5,6)7/h1-3H2;(H,5,6,7)/q+1;/p-1

InChI Key

OKTKOZBINSOBRC-UHFFFAOYSA-M

Canonical SMILES

C1CSC(=[S+]C1)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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